molecular formula C14H14OS B13881896 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde

2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde

Cat. No.: B13881896
M. Wt: 230.33 g/mol
InChI Key: AHYLZJIJQSUJOZ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is an organic compound that features both a phenyl and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methylbenzene and 3-methylthiophene.

    Formation of Intermediate: These starting materials undergo a Friedel-Crafts acylation reaction to form an intermediate compound.

    Aldehyde Formation: The intermediate is then subjected to oxidation to introduce the aldehyde functional group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with optimized conditions for each reaction step. Catalysts and solvents would be chosen to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetic acid.

    Reduction: 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biochemical pathways involving aldehydes.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde would depend on its specific application. Generally, aldehydes can act as electrophiles in various chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylphenyl)-2-(thiophen-2-yl)acetaldehyde: Lacks the methyl group on the thiophene ring.

    2-(phenyl)-2-(3-methylthiophen-2-yl)acetaldehyde: Lacks the methyl group on the phenyl ring.

    2-(2-Methylphenyl)-2-(thiophen-3-yl)acetaldehyde: The thiophene ring is substituted at a different position.

Uniqueness

2-(2-Methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde is unique due to the presence of both methyl groups on the phenyl and thiophene rings, which can influence its chemical reactivity and physical properties.

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

2-(2-methylphenyl)-2-(3-methylthiophen-2-yl)acetaldehyde

InChI

InChI=1S/C14H14OS/c1-10-5-3-4-6-12(10)13(9-15)14-11(2)7-8-16-14/h3-9,13H,1-2H3

InChI Key

AHYLZJIJQSUJOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C=O)C2=CC=CC=C2C

Origin of Product

United States

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